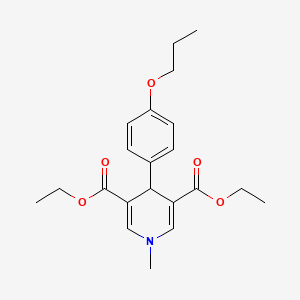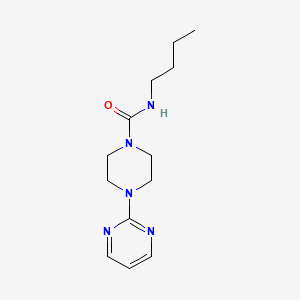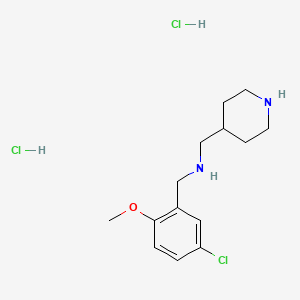
2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as DPHC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. Studies have also shown that this compound can inhibit the growth of blood vessels, which is important for the development of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, this compound is also known to be unstable in solution, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of focus could be the development of more stable analogs of this compound that exhibit similar anti-cancer activity. Another potential area of research could be the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular pathways.
Aplicaciones Científicas De Investigación
2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the key areas of research has been the investigation of this compound as a potential anti-cancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-14-8-13-21-20(26)23-22-19(24)15-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-15H2,1H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVFADOEAERNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4689389.png)
![8-(4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4689400.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4689404.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4689406.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4689415.png)

![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4689429.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B4689438.png)


![ethyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4689460.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4689465.png)
![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}thiourea](/img/structure/B4689472.png)